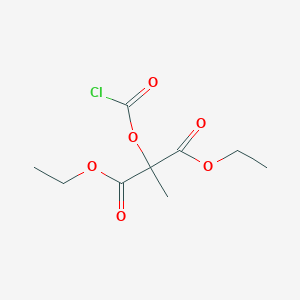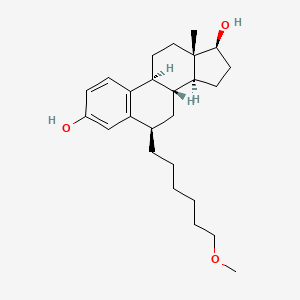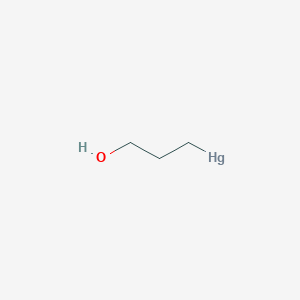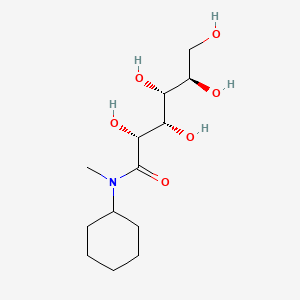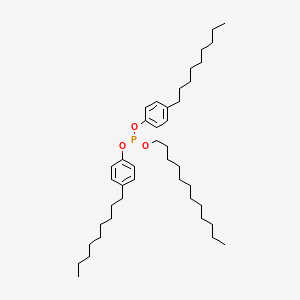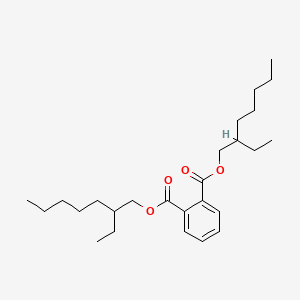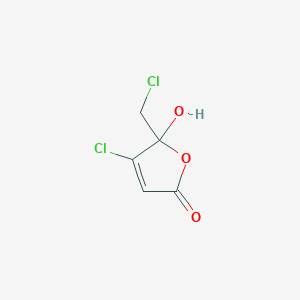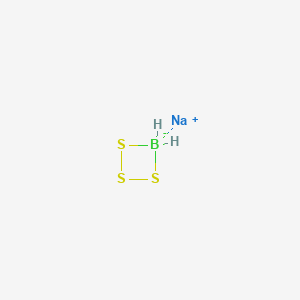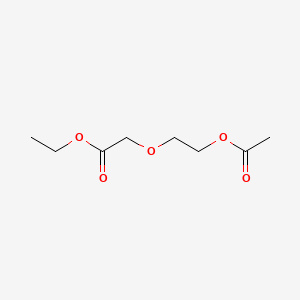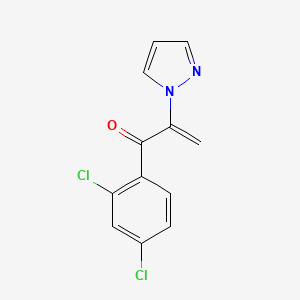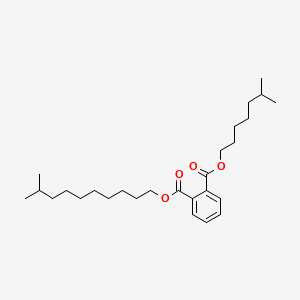
Isooctyl isoundecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl isoundecyl phthalate is a high-molecular-weight phthalate ester commonly used as a plasticizer to enhance the flexibility and durability of plastic products . It is derived from the esterification of phthalic acid with isomeric octyl and undecyl alcohols . This compound is widely used in various industrial applications, including the production of plastic coatings, furnishings, and food wrappers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl isoundecyl phthalate typically involves the esterification of phthalic anhydride with isooctyl and isoundecyl alcohols in the presence of a catalyst, such as concentrated sulfuric acid . The reaction is carried out at temperatures ranging from 0 to 150°C for 16-20 hours . After the reaction, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution, and the product is purified through washing and filtration .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, including phthalic anhydride and excess isooctyl and isoundecyl alcohols, are added to a reaction kettle. The reaction mixture is heated and stirred continuously to ensure complete esterification . After the reaction, the product is purified using techniques such as distillation and filtration to remove impurities and recover unreacted alcohols .
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl isoundecyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include phthalic acid, phthalic anhydride, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Isooctyl isoundecyl phthalate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of isooctyl isoundecyl phthalate involves its interaction with nuclear receptors and endocrine pathways . It can disrupt hormone synthesis, transport, and metabolism, leading to potential endocrine-disrupting effects . The compound may also induce oxidative stress and DNA damage, contributing to its toxicological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisodecyl phthalate (DIDP): A commonly used plasticizer with similar applications and properties.
Diisononyl phthalate (DINP): Another plasticizer with comparable uses but different molecular structure.
Di-(2-ethylhexyl) phthalate (DEHP): A widely studied phthalate with known health effects.
Uniqueness
Isooctyl isoundecyl phthalate is unique due to its specific combination of isooctyl and isoundecyl alcohols, which provide distinct physical and chemical properties compared to other phthalates . Its high molecular weight and specific ester structure contribute to its effectiveness as a plasticizer and its potential impact on human health .
Propriétés
Numéro CAS |
96532-80-8 |
|---|---|
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
1-O-(9-methyldecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-22(2)16-10-7-5-6-8-14-20-30-26(28)24-18-12-13-19-25(24)27(29)31-21-15-9-11-17-23(3)4/h12-13,18-19,22-23H,5-11,14-17,20-21H2,1-4H3 |
Clé InChI |
ROPQCUSNKJJECC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


